molecular formula C19H22N6O B15120477 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B15120477
M. Wt: 350.4 g/mol
InChI Key: YFUMBKJXZCIRPU-UHFFFAOYSA-N
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Description

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazine ring, a piperidine ring, and a cyclopropyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C19H22N6O/c1-2-15(1)16-11-17-19(22-7-10-25(17)23-16)24-8-3-14(4-9-24)13-26-18-12-20-5-6-21-18/h5-7,10-12,14-15H,1-4,8-9,13H2

InChI Key

YFUMBKJXZCIRPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)COC5=NC=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of a suitable precursor, such as a pyrazole derivative, with a pyrazine derivative under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazolopyrazine core.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, typically using a cyclopropyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazine Derivatives: Compounds with similar core structures but different substituents, such as 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol.

    Piperidine Derivatives: Compounds with a piperidine ring and various substituents, such as 4-(2-phenylethyl)piperidine.

Uniqueness

2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, pyrazine ring, and methoxy group contribute to its stability, reactivity, and potential therapeutic applications.

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